4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride
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Overview
Description
The compound 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride is a complex organometallic compound featuring a ruthenium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride typically involves multi-step organic synthesis and coordination chemistry techniques. The process begins with the preparation of the organic ligands, which are then coordinated to the ruthenium center under controlled conditions. Common reagents include ruthenium trichloride, pyridine derivatives, and carboxylic acids. The reaction conditions often require inert atmospheres, elevated temperatures, and specific solvents to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: undergoes various chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where one or more ligands around the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may produce lower oxidation state species.
Scientific Research Applications
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate to these biomolecules, disrupting their normal function and leading to therapeutic effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, generating reactive oxygen species that can induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(bipyridine) dichloride: Another ruthenium-based compound with similar coordination chemistry but different ligands.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and ability to interact with DNA.
Uniqueness
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride: is unique due to its specific ligand framework, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C44H32Cl2N6O4Ru |
---|---|
Molecular Weight |
880.7 g/mol |
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-1-id-2-ylidene]pyridin-1-id-3-yl]benzoic acid;2-pyridin-1-id-2-ylidenepyridin-1-ide;ruthenium(8+);dichloride |
InChI |
InChI=1S/C24H16N2O4.2C10H8N2.2ClH.Ru/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-14H,(H,27,28)(H,29,30);2*1-8H;2*1H;/q3*-2;;;+8/p-2 |
InChI Key |
YSRUWRQFISGSCD-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=CC=C1C2=C[N-]C(=C3C=CC(=C[N-]3)C4=CC=C(C=C4)C(=O)O)C=C2)C(=O)O.[Cl-].[Cl-].[Ru+8] |
Origin of Product |
United States |
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